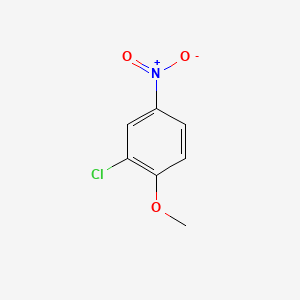

2-Chloro-4-nitroanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94734. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPNXLHWMRQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197717 | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-79-0 | |

| Record name | 2-Chloro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4920-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitroanisole: Chemical Properties and Structure

For Immediate Release

Anisole, BG — December 21, 2025 — This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Chloro-4-nitroanisole (CAS No. 4920-79-0). This document is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science.

This compound, a di-substituted anisole, is a key intermediate in the synthesis of a variety of more complex organic molecules.[1][2] Its chemical reactivity, characterized by the presence of electron-withdrawing chloro and nitro groups, makes it a versatile building block in the pharmaceutical and dye industries.[2] Understanding its physicochemical properties and synthetic pathways is crucial for its effective application in research and development.

Chemical Structure and Identification

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group, a chlorine atom, and a nitro group at positions 1, 2, and 4, respectively.

IUPAC Name: 2-chloro-1-methoxy-4-nitrobenzene Synonyms: 3-Chloro-4-methoxynitrobenzene, Orthochloroparanitroanisole[3]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic procedures, purification methods, and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 95.0 to 98.0 °C |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 127.1 °C |

| Vapor Pressure | 0.00451 mmHg at 25 °C |

| SMILES String | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])Cl |

| InChI Key | DLJPNXLHWMRQIQ-UHFFFAOYSA-N |

Synthesis and Purification

This compound can be synthesized through several routes, with the most common being the nitration of 2-chloroanisole (B146271) and the O-methylation of 2-chloro-4-nitrophenol (B164951).[1]

Experimental Protocol: Nitration of 2-Chloroanisole

This method involves the electrophilic nitration of 2-chloroanisole using fuming nitric acid in the presence of concentrated sulfuric acid.[1]

Materials:

-

2-chloroanisole

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-chloroanisole in concentrated sulfuric acid.

-

Cool the mixture to a temperature between 0–5 °C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C to control the exothermic reaction. An optimal molar ratio of 2-chloroanisole to HNO₃ is 1:1.1.[1]

-

After the addition is complete, continue stirring the reaction mixture for several hours at the same temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a purity of over 95%.[1] This method typically yields between 65–72%.[1]

The following diagram illustrates the workflow for this synthetic protocol.

Caption: Synthesis workflow for this compound.

Experimental Protocol: O-Methylation of 2-Chloro-4-nitrophenol

An alternative and high-yield synthesis involves the methylation of 2-chloro-4-nitrophenol.[1]

Materials:

-

2-chloro-4-nitrophenol

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Xylene

Procedure:

-

Combine 2-chloro-4-nitrophenol, potassium carbonate, and xylene in a reaction vessel.

-

Heat the mixture to 60±2 °C.[1]

-

Add dimethyl sulfate to the mixture while maintaining the temperature and an alkaline pH of 10-12.[1]

-

Monitor the reaction until completion.

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and recrystallization. This method can achieve yields as high as 90% with a purity of 98%.[1]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound.

HPLC Method:

-

Technique: Reverse-phase (RP) HPLC[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Column: A standard C18 or a specialized reverse-phase column like Newcrom R1 can be employed.[4]

-

Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by the electron-withdrawing effects of the nitro and chloro groups, which activate the aromatic ring towards nucleophilic substitution.[2]

Key Reactions:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines and thiols. This is a key reaction for introducing new functional groups.[2]

-

Reduction of the Nitro Group: The nitro group at the 4-position can be readily reduced to an amino group (-NH₂), forming 2-chloro-4-methoxyaniline. This transformation is crucial for the synthesis of many biologically active compounds.

The diagram below illustrates these primary reactive pathways.

Caption: Key chemical reactions of this compound.

Biological Context and Relevance

While there is limited information on the direct interaction of this compound with biological signaling pathways, its close structural analog, 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), is of significant interest in drug development and environmental science. 2-C-4-NA is a known metabolite of the anthelmintic drug niclosamide.[5] Studies have shown that 2-C-4-NA can be degraded by certain microorganisms, such as Rhodococcus sp., which utilizes it as a sole source of carbon and nitrogen.[5] Given that this compound is a precursor for many synthetic routes, its potential metabolic fate and that of its derivatives are important considerations for drug development professionals.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. The synthetic routes via nitration of 2-chloroanisole or methylation of 2-chloro-4-nitrophenol are efficient and high-yielding. Its reactivity makes it a cornerstone for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. Further research into the biological activities of its derivatives will continue to underscore its importance in medicinal chemistry and related fields.

References

- 1. This compound | 4920-79-0 | Benchchem [benchchem.com]

- 2. This compound | 4920-79-0 | Benchchem [benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-nitroanisole (CAS 4920-79-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical data for 2-Chloro-4-nitroanisole, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4920-79-0 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | White to yellow to orange powder/crystalline solid | [4] |

| Melting Point | 95.0 to 98.0 °C | [4] |

| Boiling Point | 286.6 °C at 760 mmHg | [5] |

| Density | 1.366 g/cm³ | [5] |

| Flash Point | 127.1 °C | [5] |

| Vapor Pressure | 0.00451 mmHg at 25°C | [3][6] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, acetone) | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.48 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for organic compounds and can be adapted for this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary tube method with a melting point apparatus.[5][7][8]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[5]

Boiling Point Determination

For the determination of the boiling point, a micro-method using a fusion tube and a capillary tube is suitable.[6][9][10]

-

Sample Preparation: A small amount of liquid this compound is placed in a fusion tube. A small capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube filled with paraffin (B1166041) oil or an aluminum block).

-

Heating: The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11]

Density Determination of a Solid

The density of solid this compound can be determined by the buoyancy method (Archimedes' principle) or the displacement method.[12][13][14]

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement (Displacement Method): A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if solubility is negligible for this purpose). The initial volume of the liquid is recorded. The weighed solid is then carefully immersed in the liquid, and the new volume is recorded. The difference in volume represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in water can be performed as follows:[15][16]

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.

-

Observation: After each addition, the test tube is vigorously shaken. The degree to which the solid dissolves is observed and recorded. The compound is classified as soluble, sparingly soluble, or insoluble based on these observations.

Synthesis and Purification Workflow

This compound is commonly synthesized via the electrophilic nitration of 2-chloroanisole (B146271). The general workflow for its synthesis and subsequent purification by recrystallization is depicted below.[3]

Caption: Synthesis of this compound via nitration and subsequent purification.

Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the nitration of 2-chloroanisole.[3]

-

Reaction Setup: 2-chloroanisole is dissolved in concentrated sulfuric acid in a flask, and the mixture is cooled to 0-5 °C in an ice bath.

-

Nitration: Fuming nitric acid is added dropwise to the stirred solution while maintaining the temperature below 10 °C to control the exothermic reaction.

-

Reaction Monitoring: The reaction is allowed to proceed with stirring for several hours.

-

Workup: The reaction mixture is then poured onto crushed ice, causing the crude this compound to precipitate.

-

Isolation: The crude product is collected by vacuum filtration and washed with cold water.

Experimental Protocol for Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[17][18][19]

-

Dissolution: The crude solid is dissolved in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel.

-

Crystallization: The clear, hot filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and then dried.

Spectroscopic Data

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The gas-phase IR spectrum of this compound shows characteristic absorption bands.[22][23] Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

NO₂ asymmetric and symmetric stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.[3]

-

C-O-C stretching (ether): ~1250 cm⁻¹[3]

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.58 g/mol .[24] Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methoxy (B1213986) group (OCH₃), and chlorine atom. Predicted collision cross-section values for various adducts have also been calculated.[2]

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. PubChemLite - this compound (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 4920-79-0 | Benchchem [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mt.com [mt.com]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. Home Page [chem.ualberta.ca]

- 18. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 20. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum [chemicalbook.com]

- 21. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR [m.chemicalbook.com]

- 22. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 23. 2-Chloro-4-nitoranisole(4920-79-0) IR2 [m.chemicalbook.com]

- 24. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 2-Chloro-1-methoxy-4-nitrobenzene

Abstract: This document provides a comprehensive technical overview of 2-chloro-1-methoxy-4-nitrobenzene, a key chemical intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, discusses its applications in drug discovery and organic synthesis, and outlines its safety and toxicity profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

2-Chloro-1-methoxy-4-nitrobenzene is an aromatic organic compound characterized by the presence of chloro, methoxy (B1213986), and nitro functional groups attached to a benzene (B151609) ring. These groups impart specific reactivity and properties to the molecule, making it a versatile precursor in multi-step organic syntheses.[1][2] Its IUPAC name is 2-chloro-1-methoxy-4-nitrobenzene.[3]

Table 1: Physicochemical Properties of 2-Chloro-1-methoxy-4-nitrobenzene

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-methoxy-4-nitrobenzene | [3] |

| CAS Number | 4920-79-0 | |

| Molecular Formula | C₇H₆ClNO₃ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 94 °C | |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) | |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene is the electrophilic nitration of 1-chloro-4-methoxybenzene (p-chloroanisole).[1] In this reaction, the methoxy group acts as a strong activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-directing substituent.[1] The strong activating effect of the methoxy group directs the incoming nitro group predominantly to the position ortho to it (and meta to the chlorine).

Experimental Protocol: Nitration of 1-Chloro-4-methoxybenzene

This protocol describes a general procedure for the synthesis of 2-chloro-1-methoxy-4-nitrobenzene.

Materials and Reagents:

-

1-chloro-4-methoxybenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5%)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a molar excess of concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Place 1-chloro-4-methoxybenzene into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-chloro-4-methoxybenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. A solid precipitate of 2-chloro-1-methoxy-4-nitrobenzene will form.

-

Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water until the filtrate is neutral. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-1-methoxy-4-nitrobenzene as a yellow crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a low temperature.

References

An In-depth Technical Guide to 2-Chloro-4-nitroanisole: Properties, Synthesis, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-nitroanisole, a key chemical intermediate in the synthesis of pharmaceuticals and dyes. This document details its chemical properties, including molecular weight and formula. It presents detailed experimental protocols for its synthesis via two primary routes: the nitration of 2-chloroanisole (B146271) and the O-methylation of 2-chloro-4-nitrophenol (B164951). Furthermore, this guide outlines established methods for the purification of this compound, specifically recrystallization and column chromatography, as well as a robust analytical method for its characterization using reverse-phase high-performance liquid chromatography (RP-HPLC). Included is a visualization of a relevant biochemical pathway, illustrating the enzymatic degradation of related nitroaromatic compounds, which is of interest in the fields of drug metabolism and environmental science.

Chemical Properties and Data

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its chemical structure features a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a methoxy (B1213986) group. These functional groups impart specific reactivity to the molecule, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol [1] |

| Appearance | White to yellow crystalline solid |

| CAS Number | 4920-79-0 |

| Melting Point | 95-98 °C |

Experimental Protocols: Synthesis

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis via Nitration of 2-Chloroanisole

This method involves the electrophilic aromatic substitution of 2-chloroanisole using a nitrating mixture.

Materials:

-

2-Chloroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-chloroanisole to concentrated sulfuric acid while maintaining the temperature between 0-5 °C.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. The addition of a nitrating mixture (a pre-mixed solution of concentrated nitric and sulfuric acids) is a common industrial practice.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring to precipitate the crude product.

-

Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and dry it in the air.

-

Further purify the crude product by recrystallization from ethanol.

Synthesis via O-Methylation of 2-Chloro-4-nitrophenol

This route involves the Williamson ether synthesis, where the hydroxyl group of 2-chloro-4-nitrophenol is methylated.

Materials:

-

2-Chloro-4-nitrophenol

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (or other suitable solvent)

Procedure:

-

To a solution of 2-chloro-4-nitrophenol in acetone, add anhydrous potassium carbonate.

-

Heat the mixture to reflux with stirring.

-

Slowly add dimethyl sulfate to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocols: Purification

Recrystallization from Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

Materials:

-

Silica (B1680970) gel (200-300 mesh)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate).

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Analytical Method

A common method for the analysis of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Start with a suitable ratio (e.g., 50:50 A:B) and increase the percentage of B over time. A linear gradient from 50% to 90% B over 15 minutes is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualization of a Relevant Biochemical Pathway

The enzymatic degradation of nitroaromatic compounds is a significant area of research, particularly in drug metabolism and bioremediation. The following diagram illustrates a generalized pathway for the aerobic degradation of a nitroaromatic compound, which can be initiated by monooxygenase or dioxygenase enzymes. This pathway is relevant as it shows the potential metabolic fate of compounds like this compound in biological systems.

Conclusion

This technical guide has provided a detailed overview of the key aspects of this compound, from its fundamental chemical properties to detailed protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding and practical application of this important chemical intermediate. The provided visualization of a relevant biochemical pathway further contextualizes the compound within the broader scope of metabolic and environmental studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-nitroanisole, a key intermediate in the synthesis of various organic compounds. This document details the experimental methodologies for determining these physical constants and presents logical workflows for its synthesis.

Physicochemical Data of this compound

The melting and boiling points are critical physical properties that define the purity and identity of a chemical compound. The data for this compound are summarized below.

| Property | Value |

| Melting Point | 95.0 to 98.0 °C |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections describe the standard experimental protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and precise technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., silicone oil)

Procedure:

-

Sample Preparation: The crystalline sample of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The heating medium is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination: Distillation Method

The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.

Synthesis and Reaction Pathways

This compound is a versatile chemical intermediate. The following diagrams illustrate its primary synthesis routes and a putative metabolic pathway, providing a logical framework for its chemical and biological transformations.

Caption: Synthesis routes for this compound.

Caption: A putative metabolic pathway for this compound.

Spectroscopic Profile of 2-Chloro-4-nitroanisole: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-nitroanisole (CAS No. 4920-79-0), a key intermediate in the synthesis of various organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its spectral characteristics.

Introduction

This compound, with the molecular formula C₇H₆ClNO₃, is a substituted aromatic compound. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The data presented was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.282 | d | H-3 |

| 8.172 | dd | H-5 |

| 7.017 | d | H-6 |

| 4.027 | s | -OCH₃ |

| [Source: ChemicalBook[1]] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 155.0 | C-1 |

| 120.0 | C-2 |

| 125.0 | C-3 |

| 142.0 | C-4 |

| 120.5 | C-5 |

| 112.0 | C-6 |

| 57.0 | -OCH₃ |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1520, 1340 | Strong | N-O stretch (nitro group) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted) |

| ~750 | Strong | C-Cl stretch |

| [Note: The IR data is based on typical absorption ranges for the respective functional groups as detailed experimental data with peak-by-peak assignments for this specific molecule is not widely published.] |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance and sensitivity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of 2-Chloro-4-nitroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Chloro-4-nitroanisole

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Melting Point | 94 °C |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) |

| Appearance | Light green solid |

| LogP | 2.48 |

Qualitative Solubility Characteristics

This compound is sparingly soluble in water but demonstrates solubility in polar aprotic solvents.[1] Based on the solubility of structurally similar compounds, such as 2-chloro-4-nitroaniline, it is anticipated to have good to moderate solubility in a range of common organic solvents. 2-Chloro-4-nitroaniline is reported to be very soluble in ether, ethanol, and acetic acid, and soluble in alcohol and benzene.[2]

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. It is important to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Solvent Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Acetic Acid | Polar Protic | Soluble |

| Benzene | Non-polar | Soluble |

| Water | Polar Protic | Sparingly Soluble |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is recommended to periodically analyze samples until consecutive measurements show no significant change in concentration.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid temperature fluctuations, the pipette can be pre-warmed or pre-cooled to the equilibrium temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A reverse-phase HPLC method with a mobile phase containing acetonitrile (B52724) (MeCN) and water is a suitable analytical technique.[5]

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Concentration of diluted solution (g/L)) × (Dilution factor)

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure and the properties of similar compounds suggest good solubility in polar aprotic and some polar protic solvents. For precise quantitative data, the detailed isothermal saturation method provided in this guide offers a robust experimental protocol. This information is essential for researchers and professionals working with this compound to ensure efficient and effective handling in various applications, from chemical synthesis to pharmaceutical formulation.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Chloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-4-nitroanisole. Designed for professionals in research and drug development, this document consolidates critical safety information, presents quantitative data in an accessible format, and outlines procedural workflows to ensure the safe and compliant use of this chemical intermediate.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following tables summarize key quantitative data sourced from various safety data sheets.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | White to yellow or light green solid/powder/crystalline | [1] |

| Odor | Odorless | [1] |

| Melting Point | 94 - 99 °C (201.2 - 210.2 °F) | [1][2] |

| Boiling Point | 286.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | No information available | [1] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Not Specified | Oral | Harmful if swallowed (H302) | |

| Eye Irritation | Not Specified | - | Causes eye irritation (H320) | |

| Skin Irritation | Not Specified | - | May cause skin irritation | [3] |

| Respiratory Irritation | Not Specified | - | May cause respiratory irritation | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Table 3: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Warning |

Safe Handling and Experimental Workflow

Adherence to a stringent and well-defined workflow is paramount when handling this compound to minimize exposure and prevent accidents. The following diagram outlines the logical progression of steps for the safe handling of this compound, from acquisition to disposal.

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocols and Handling Precautions

While specific experimental protocols are highly dependent on the nature of the research, the following sections provide detailed procedural guidance for key aspects of handling this compound safely.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.[4]

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always consult glove compatibility charts for the specific solvent being used.

-

Body Protection: A flame-resistant lab coat is required.

-

Footwear: Fully enclosed, chemical-resistant footwear must be worn.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation in areas where the chemical is stored.

Storage

Proper storage is critical to maintain the stability of this compound and prevent incidents.

-

Dedicated Storage: Store in a dedicated, well-ventilated, and cool area.[1]

-

Containers: Keep the compound in its original, tightly sealed container.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

-

Spill Cleanup:

-

Evacuate the immediate area and alert others.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

Decontamination and Disposal

-

Glassware Decontamination:

-

Rinse glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

-

Wash the glassware with soap and hot water, using a brush to scrub all surfaces.[5]

-

Rinse thoroughly with tap water, followed by a final rinse with deionized water.[5]

-

-

Waste Disposal:

-

All waste containing this compound, including unused product, contaminated materials, and rinsates, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Never dispose of this chemical down the drain.[6]

-

Conclusion

This compound is a valuable chemical intermediate in research and development. However, its hazardous properties necessitate a thorough understanding of and adherence to strict safety protocols. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its handling and ensure a safe and compliant laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information before use.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Chloro-4-nitoranisole | 4920-79-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. Cleaning Laboratory Glassware [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

The Discovery and Enduring Significance of Substituted Nitroanisole Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted nitroanisole compounds. Esteemed for their roles as versatile chemical intermediates and biologically active molecules, these compounds have a rich history intertwined with the development of industrial chemistry and pharmacology. This document details their synthesis, presents key quantitative data, and explores their metabolic pathways, offering valuable insights for professionals in research and drug development.

A Historical Overview of Substituted Nitroanisoles

The story of substituted nitroanisoles is intrinsically linked to the advancements in organic chemistry in the 19th and 20th centuries. The development of nitration techniques for aromatic compounds and the elucidation of ether synthesis methodologies paved the way for the creation of these molecules.

One of the foundational methods for synthesizing ethers, including nitroanisoles, is the Williamson ether synthesis , developed by Alexander Williamson in 1850.[1][2][3] This SN2 reaction, involving an alkoxide and an organohalide, was pivotal in understanding the structure of ethers and remains a cornerstone of organic synthesis.[1][2][3] The industrial production of nitroaromatic compounds, driven by the burgeoning dye and explosives industries from the mid-19th century, further spurred interest in compounds like nitroanisoles, which served as crucial intermediates.[4][5] For instance, o-nitroanisole has been a key precursor for the synthesis of ortho-anisidine, a vital component in the manufacturing of azo dyes.[3] Similarly, p-nitroanisole has found significant application as an intermediate in the pharmaceutical and dye industries.[6]

Synthesis of Substituted Nitroanisole Compounds

The primary methods for the synthesis of substituted nitroanisoles involve electrophilic aromatic substitution (nitration of anisole) and nucleophilic aromatic substitution (e.g., Williamson ether synthesis from a nitrophenate or reaction of a nitrochlorobenzene with a methoxide).

General Synthetic Workflow

The synthesis of a substituted nitroanisole typically follows a series of well-defined steps, from the selection of starting materials to the purification and characterization of the final product. A generalized workflow is depicted below.

References

- 1. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 2-Chloro-4-nitroanisole from 2-Chloroanisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-4-nitroanisole from 2-chloroanisole (B146271) via electrophilic aromatic substitution. The protocols are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the chloro, methoxy (B1213986), and nitro groups on the aromatic ring provides multiple reaction sites for further functionalization. The primary synthetic route to this compound from 2-chloroanisole is through nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. This method, while effective, requires careful control of reaction conditions to ensure high yield and purity, primarily by minimizing the formation of the isomeric byproduct, 2-chloro-6-nitroanisole (B183065).

Reaction Principle and Regioselectivity

The synthesis of this compound from 2-chloroanisole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl).

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

-

Chlorine Atom (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is also ortho, para-directing because of the resonance effect, where its lone pairs can be donated to the ring.

In 2-chloroanisole, the para position to the strongly activating methoxy group is the most favorable site for electrophilic attack. This leads to the formation of this compound as the major product. The ortho position to the methoxy group (the 6-position) is also activated, leading to the formation of the 2-chloro-6-nitroanisole byproduct. Steric hindrance from the adjacent chloro group at the 2-position slightly disfavors substitution at the 6-position. Careful control of the reaction temperature is crucial to maximize the formation of the desired para-isomer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloroanisole.

| Parameter | Value | Reference |

| Optimal Molar Ratio (2-chloroanisole:HNO₃) | 1:1.1 | [1] |

| Typical Yield | 65-72% | [1] |

| Purity (after recrystallization) | >95% | [1] |

| Melting Point | 95-98 °C | |

| Appearance | White to yellow crystalline powder |

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

-

2-Chloroanisole (C₇H₇ClO, MW: 142.58 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 90%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Beaker

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

-

Slowly add 14.26 g (0.1 mol) of 2-chloroanisole to the cold sulfuric acid. Stir until the 2-chloroanisole has completely dissolved.

-

-

Nitration:

-

In a separate beaker, carefully prepare the nitrating mixture by adding 4.9 mL (0.11 mol) of fuming nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 2-chloroanisole in sulfuric acid over a period of 30-60 minutes.

-

Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [1] Use the ice-salt bath to control the temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

-

Work-up:

-

In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of deionized water.

-

Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate of the crude product should form.

-

Allow the mixture to warm to room temperature while stirring to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator or under vacuum.

-

Determine the melting point and yield of the purified this compound.

-

Mandatory Visualizations

Caption: Electrophilic Aromatic Substitution Mechanism.

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: Nitration of 2-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 2-chloroanisole (B146271) is a key electrophilic aromatic substitution reaction that yields valuable nitroaromatic compounds. These products serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The regioselectivity of this reaction is governed by the directing effects of the existing chloro and methoxy (B1213986) substituents on the aromatic ring. The methoxy group is a strong activating group and is ortho, para-directing, while the chloro group is a deactivating group but is also ortho, para-directing. This interplay of electronic and steric effects primarily dictates the distribution of the resulting nitro-isomers.

This document provides detailed experimental protocols and quantitative data for the nitration of 2-chloroanisole, focusing on the synthesis of the major product, 2-chloro-4-nitroanisole.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the nitration of 2-chloroanisole.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroanisole | [1] |

| Nitrating Agent | Fuming Nitric Acid (HNO₃) | [1] |

| Solvent/Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [1] |

| Molar Ratio (2-chloroanisole:HNO₃) | 1:1.1 | [1] |

| Reaction Temperature | 0–5°C (during HNO₃ addition) | [1] |

| Post-addition Temperature | Maintained below 10°C | [1] |

| Reaction Time | Several hours | [1] |

| Major Product | This compound | [1] |

| Major Byproduct | 2-Chloro-6-nitroanisole (B183065) | [1] |

| Yield (of this compound) | 65–72% | [1] |

| Purity (after recrystallization) | >95% | [1] |

Experimental Protocol

This protocol details a standard laboratory procedure for the nitration of 2-chloroanisole to produce this compound.[1]

Materials:

-

2-Chloroanisole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beaker

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroanisole in concentrated sulfuric acid. Cool the mixture to 0–5°C using an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution from a dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 10°C throughout the addition to control the exothermic reaction and minimize the formation of the 2-chloro-6-nitroanisole byproduct.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for several hours while maintaining the temperature below 10°C.

-

Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker. This will cause the crude product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Reaction Workflow

Caption: Workflow for the nitration of 2-chloroanisole.

Discussion of Regioselectivity

The formation of this compound as the major product is a direct consequence of the directing effects of the substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The chlorine atom (-Cl), while deactivating the ring towards electrophilic attack due to its inductive electron withdrawal, is also an ortho, para-director because of the lone pair of electrons that can participate in resonance.

In the case of 2-chloroanisole, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the strongly activating methoxy group. The positions ortho to the methoxy group are C6 and the position para is C4. The C6 position is sterically hindered by the adjacent chlorine atom, which disfavors the attack of the electrophile at this position. Consequently, the major product formed is this compound, where the nitro group is introduced at the less sterically hindered para position relative to the methoxy group. The formation of 2-chloro-6-nitroanisole as a byproduct occurs to a lesser extent due to this steric hindrance.

References

Application Notes and Protocols for O-methylation of 2-chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-methylation of 2-chloro-4-nitrophenol (B164951) to synthesize 2-chloro-4-nitroanisole, a significant intermediate in the production of various pharmaceuticals and agrochemicals. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for ether formation. This protocol outlines the use of dimethyl sulfate (B86663) as the methylating agent in the presence of a base. Key reaction parameters, potential side reactions, and safety precautions are discussed to ensure a high-yield and safe laboratory procedure.

Introduction

The O-methylation of phenols is a fundamental transformation in organic synthesis, modifying the polarity, reactivity, and biological activity of molecules. This compound, the methylated product of 2-chloro-4-nitrophenol, serves as a crucial building block in medicinal chemistry and materials science. The Williamson ether synthesis provides a reliable method for this conversion, proceeding via an SN2 reaction between a phenoxide ion and an alkylating agent.[1][2] This document presents a detailed protocol for this synthesis, emphasizing safe handling of reagents and optimization of reaction conditions for a high yield of the desired product.

Data Presentation

The following table summarizes the key quantitative data for the O-methylation of 2-chloro-4-nitrophenol.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-nitrophenol | - |

| Product | This compound | - |

| Methylating Agent | Dimethyl sulfate | [3] |

| Base | Potassium carbonate | [3] |

| Solvent | Xylene | [3] |

| Reaction Temperature | 60 ± 2 °C | [3] |

| pH | 10-12 (alkaline) | [3] |

| Typical Yield | 90% | [3] |

| Product Purity | 98% | [3] |

Experimental Protocol

This protocol is based on the Williamson ether synthesis for the O-methylation of 2-chloro-4-nitrophenol.

Materials:

-

2-chloro-4-nitrophenol

-

Dimethyl sulfate (Caution: Highly toxic and carcinogenic)[4]

-

Potassium carbonate (anhydrous)

-

Xylene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

pH indicator strips or a pH meter

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrophenol and anhydrous potassium carbonate.

-

Add xylene to the flask to serve as the solvent.

-

Fit the flask with a reflux condenser and a dropping funnel.

-

Place the flask in a heating mantle on a magnetic stirrer.

-

-

Reaction:

-

Begin stirring the mixture and heat it to 60 °C.

-

Slowly add dimethyl sulfate to the reaction mixture through the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

-

Maintain the reaction temperature at 60 ± 2 °C.[3] Higher temperatures should be avoided to prevent potential demethylation side reactions.[3]

-

Monitor the pH of the reaction mixture periodically to ensure it remains alkaline (pH 10-12).[3] If necessary, add more potassium carbonate.

-

Continue stirring the reaction mixture at 60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to achieve high purity.

-

Safety Precautions:

-

Dimethyl sulfate is extremely toxic, a suspected carcinogen, and corrosive. Handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Xylene is flammable. Ensure the reaction is carried out away from open flames or sparks.

-

Handle all chemicals in a well-ventilated area.

Visualizations

Reaction Pathway

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Caption: O-methylation of 2-chloro-4-nitrophenol workflow.

References